REACTION_CXSMILES
|
C(O)#C[OH:3].[CH3:5][C@H:6]1[C:13](S[C@@H]2CN[C@H]([C@H](O)[C@H]3CNCC3)C2)=C(C(O)=O)N2[C@H:7]1[C@@H:8]([C@H:30](O)[CH3:31])[C:9]2=O.Cl>>[CH3:5][CH:6]([CH2:7][C:8]([OH:3])([C:30]#[CH:31])[CH3:9])[CH3:13] |f:1.2|
|
Name
|
acetylene diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H]([C@@H]4CCNC4)O)C(=O)O)[C@@H](C)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C)(C#C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |